1-(4-Bromobenzoyl)piperidine

Descripción general

Descripción

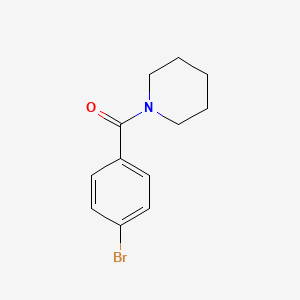

1-(4-Bromobenzoyl)piperidine is an organic compound with the molecular formula C12H14BrNO It consists of a piperidine ring substituted with a 4-bromobenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzoyl)piperidine can be synthesized through several methods. One common approach involves the acylation of piperidine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromobenzoyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 4-bromobenzoyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

Reduction: Formation of 1-(4-bromophenyl)methanol.

Oxidation: Formation of N-oxides of the piperidine ring.

Aplicaciones Científicas De Investigación

1-(4-Bromobenzoyl)piperidine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromobenzoyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromobenzoyl group can enhance the compound’s binding affinity to certain targets, while the piperidine ring can influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

1-(4-Fluorobenzoyl)piperidine: Similar structure but with a fluorine atom instead of bromine.

1-(4-Chlorobenzoyl)piperidine: Contains a chlorine atom instead of bromine.

1-(4-Methylbenzoyl)piperidine: Features a methyl group instead of bromine.

Uniqueness: 1-(4-Bromobenzoyl)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific targets, making it a valuable tool in various research applications.

Actividad Biológica

1-(4-Bromobenzoyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a bromobenzoyl group. The presence of the bromine atom enhances the compound's reactivity and potential for further functionalization, making it a versatile scaffold in drug development.

1. Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study highlighted its activity against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC values ranging from 19.9 to 75.3 µM, demonstrating a selective toxicity towards cancer cells compared to non-cancerous human mesenchymal stem cells (hMSC) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 40.0 |

| OVCAR-3 | 50.0 |

The mechanism underlying the anticancer effects of this compound involves inhibition of the monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid degradation. This inhibition leads to increased levels of endocannabinoids, which can induce apoptosis in cancer cells . The compound acts as a reversible inhibitor, with competitive behavior observed in Michaelis-Menten kinetics .

3. Neuropharmacological Effects

In addition to its anticancer properties, this compound has demonstrated activity at various neurotransmitter receptors, including serotoninergic (5-HT) and dopaminergic receptors. A derivative of this compound showed notable affinity for the 5-HT receptor, suggesting potential applications in treating psychiatric disorders . The compound's selectivity profile indicates it may induce fewer side effects compared to traditional antipsychotics.

Table 2: Receptor Affinity of this compound Derivatives

| Receptor Type | Affinity (pK) |

|---|---|

| 5-HT | 7.39 |

| D | <5 |

| D | Moderate |

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives based on the benzoylpiperidine structure, leading to advancements in drug design:

- Study on MAGL Inhibition : A derivative with an i-propyl group at the para position exhibited an IC value of 80 nM for MAGL inhibition, showcasing enhanced potency compared to the parent compound .

- Neuroleptic Drug Potential : Research indicated that certain derivatives could serve as neuroleptic agents due to their favorable receptor binding profiles and reduced extrapyramidal side effects .

Propiedades

IUPAC Name |

(4-bromophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWFXRPZWAIOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354203 | |

| Record name | 1-(4-Bromobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98612-93-2 | |

| Record name | 1-(4-Bromobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.